[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in specialized chemical manufacturing facilities that adhere to stringent quality control and safety standards .
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2,4-Dimethyl-phenylcarbamoyl)-methanesulfonyl]-acetic acid
- [(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-propionic acid
- [(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-butyric acid
Uniqueness
[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in proteomics research and potential in drug development highlight its significance .
Biological Activity
[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid is a chemical compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Anti-inflammatory Activity : Similar compounds have shown the ability to reduce the expression of pro-inflammatory cytokines like TNF and IL-17 through pathways involving phosphodiesterase inhibition . This suggests a potential role for this compound in treating inflammatory conditions.
- Anticancer Properties : Research on related sulfonamide compounds indicates potential anticancer activity through the inhibition of specific kinases that are often overactive in cancer cells. The ability to inhibit pathways involved in cell proliferation and survival may position this compound as a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
A review of available literature reveals several relevant studies that provide insight into the biological activity of compounds similar to this compound:
- Study on PLA2 Inhibition : A study examining various compounds showed that several methanesulfinyl derivatives inhibited PLA2G15 activity with varying IC50 values. This inhibition was linked to reduced lipid accumulation in macrophages, suggesting a mechanism for anti-inflammatory effects .
- Prostacyclin Receptor Agonism : Although not directly related to the compound , research on prostacyclin receptor agonists indicates that modifications to similar structures can lead to significant changes in receptor activity without affecting gastric function. This highlights the importance of structural modifications in determining biological outcomes .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfinylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-8-3-4-10(9(2)5-8)13-11(14)6-18(17)7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDOMFXWCIYLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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